molecular formula C15H18O B14660215 6-Methoxy-1,2,3,4-tetramethylnaphthalene CAS No. 38454-57-8

6-Methoxy-1,2,3,4-tetramethylnaphthalene

Cat. No.: B14660215
CAS No.: 38454-57-8
M. Wt: 214.30 g/mol
InChI Key: SWRUGTSNQIEMRJ-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetramethylnaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the 6th position and four methyl groups at the 1st, 2nd, 3rd, and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetramethylnaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methylation: The addition of methyl groups at the 1st, 2nd, 3rd, and 4th positions is carried out using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methoxylation: Large quantities of naphthalene are subjected to methoxylation using industrial-grade methanol and catalysts.

    Continuous Methylation: The methylation process is conducted in continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetramethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetramethylnaphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a tetrahydronaphthalene core.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a quinoline core.

Properties

CAS No.

38454-57-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetramethylnaphthalene

InChI

InChI=1S/C15H18O/c1-9-10(2)12(4)15-8-13(16-5)6-7-14(15)11(9)3/h6-8H,1-5H3

InChI Key

SWRUGTSNQIEMRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=C1C)OC)C)C

Origin of Product

United States

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